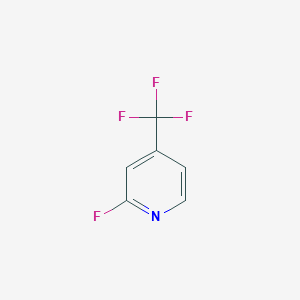

2-Fluoro-4-(trifluoromethyl)pyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Propriétés

IUPAC Name |

2-fluoro-4-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F4N/c7-5-3-4(1-2-11-5)6(8,9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFNQBXZKPUBEIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20457178 | |

| Record name | 2-fluoro-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118078-66-3 | |

| Record name | 2-fluoro-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-4-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Fluoro-4-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-Fluoro-4-(trifluoromethyl)pyridine, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The information presented is intended to support research, development, and manufacturing activities by providing essential data and procedural insights.

Core Physical Properties

This compound is a colorless to light yellow liquid at room temperature.[1] Its key physical characteristics are summarized in the table below, providing a consolidated reference for laboratory and industrial applications.

| Property | Value | Source |

| Molecular Formula | C₆H₃F₄N | |

| Molecular Weight | 165.09 g/mol | |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 113 °C | [2] |

| Melting Point | ~ -30 °C | [1] |

| Density | 1.355 g/mL at 25 °C | |

| Refractive Index | n20/D 1.400 | |

| Flash Point | 23.9 °C (closed cup) | |

| Solubility | Soluble in common organic solvents like ethanol and ether; low solubility in water. Miscible with water, alcohol, acetonitrile, and N,N-dimethylformamide. | [1][3] |

Experimental Protocols

While specific experimental documentation for the determination of every physical property of this compound is not publicly available, the following are detailed, generalized protocols for the key experiments typically employed for such a compound.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid can be determined using a small sample in a fusion tube with an inverted capillary tube.

Apparatus:

-

Thiele tube or melting point apparatus with a heating block

-

Thermometer

-

Small fusion tube

-

Capillary tube (sealed at one end)

-

Sample of this compound

Procedure:

-

A small amount of this compound is placed into the fusion tube.

-

The capillary tube, with its sealed end uppermost, is placed inside the fusion tube containing the liquid.

-

The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is heated in a Thiele tube or a suitable heating block.

-

Heating is continued until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.

-

The heat source is then removed, and the liquid is allowed to cool.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Density (Pycnometer Method)

A pycnometer, a flask with a specific volume, is used for precise density measurements of liquids.

Apparatus:

-

Pycnometer

-

Analytical balance

-

Thermometer

-

Sample of this compound

Procedure:

-

The empty, clean, and dry pycnometer is weighed accurately on an analytical balance.

-

The pycnometer is filled with the sample liquid, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped from the outside.

-

The filled pycnometer is weighed.

-

The temperature of the liquid is recorded.

-

The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Determination of Refractive Index (Abbe Refractometer)

The refractive index, a measure of how light bends as it passes through a substance, is a characteristic property of a liquid.

Apparatus:

-

Abbe refractometer

-

Dropper

-

Sample of this compound

-

Constant temperature water bath (optional, for high precision)

Procedure:

-

The prism of the Abbe refractometer is cleaned with a suitable solvent (e.g., ethanol) and allowed to dry.

-

A few drops of this compound are placed on the surface of the measuring prism.

-

The prism is closed and locked.

-

The light source is adjusted to illuminate the sample.

-

While looking through the eyepiece, the handwheel is turned until the boundary line between the light and dark fields is sharp and centered in the crosshairs.

-

The refractive index is read directly from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.

Applications in Synthesis

This compound is a valuable building block in organic synthesis, particularly for the introduction of the 4-(trifluoromethyl)pyridine moiety into larger molecules. One of its key applications is in the preparation of aminopyridines through amination reactions.

Caption: Synthesis of 2-Amino-4-(trifluoromethyl)pyridine.

This compound also serves as a catalytic ligand. For instance, it is used in the palladium-catalyzed aerobic oxidative coupling of xylene for the regioselective preparation of tetramethylbiphenyls.[3]

References

2-Fluoro-4-(trifluoromethyl)pyridine chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Fluoro-4-(trifluoromethyl)pyridine, a key building block in modern medicinal and agrochemical research. This document covers its chemical structure, physicochemical properties, synthesis, reactivity, and applications, with a focus on its role in drug discovery and development.

Chemical Structure and Identifiers

This compound is a substituted pyridine ring, featuring a fluorine atom at the 2-position and a trifluoromethyl group at the 4-position. This unique substitution pattern imparts specific electronic properties and reactivity to the molecule, making it a valuable intermediate in organic synthesis.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 118078-66-3[1][2][3][4] |

| Molecular Formula | C₆H₃F₄N[1][2][4] |

| Molecular Weight | 165.09 g/mol [1][2][4] |

| IUPAC Name | This compound |

| InChI | 1S/C6H3F4N/c7-5-3-4(1-2-11-5)6(8,9,10)/h1-3H[1] |

| InChIKey | DFNQBXZKPUBEIX-UHFFFAOYSA-N[1] |

| SMILES | Fc1cc(ccn1)C(F)(F)F[1] |

Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical reactions.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Appearance | Colorless to light yellow transparent liquid | [5] |

| Density | 1.355 g/mL at 25 °C | [1][2] |

| Boiling Point | 113 °C | [2] |

| Refractive Index | n20/D 1.400 | [1] |

| Flash Point | 23.9 °C (closed cup) | [1] |

| pKa | -2.79 ± 0.10 (Predicted) | [2] |

| Solubility | Soluble in common organic solvents like ethanol and ether; low solubility in water. Miscible with water, alcohol, acetonitrile, and N,N-dimethylformamide. | [2][5][6] |

Spectroscopic Data

-

¹⁹F NMR: A crude ¹⁹F NMR spectrum of this compound showed a signal at δ -62.77 (s, 3F) ppm.[7]

-

Mass Spectrometry: In a reaction solution, this compound was characterized by a mass-to-charge ratio (m/z) of 165.1 (GC-MS; EI).[7]

Note: Detailed, publicly available experimental spectra (¹H NMR, ¹³C NMR, IR) for this compound are limited in the reviewed literature. Researchers should perform their own analytical characterization for confirmation.

Synthesis and Reactivity

The synthesis of this compound can be achieved through various methods, often involving the introduction of a fluorine atom onto a pre-existing pyridine ring.[5] One common approach is nucleophilic substitution, where a suitable fluorine-containing reagent is used to displace a leaving group at the 2-position of the pyridine ring.[5]

Caption: General synthetic approach to this compound.

Key Reactivity:

This compound serves as a versatile reactant in several important chemical transformations:

-

Amination Reactions: It is used in the preparation of aminopyridines. The fluorine atom at the 2-position is a good leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various amine nucleophiles.[2][4][6]

-

Catalytic Ligand: It can act as a catalytic ligand in palladium-catalyzed reactions, such as the regioselective aerobic oxidative coupling of xylene to form tetramethylbiphenyls.[2][4][6]

Applications in Drug Development and Agrochemicals

The trifluoromethylpyridine (TFMP) moiety is a key structural motif in numerous active pharmaceutical and agrochemical ingredients.[8][9][10] The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[11] The fluorine atom provides a site for further chemical modification.

While specific drugs containing the this compound scaffold are not explicitly detailed in the provided search results, its derivatives are crucial. For instance, flonicamid, an insecticide, contains the 4-trifluoromethyl-pyridine structure.[9] Furthermore, compounds like Doravirine, a non-nucleoside reverse transcriptase inhibitor, utilize a 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine intermediate in their synthesis.[12] This highlights the importance of fluorinated and trifluoromethylated pyridines as building blocks in the development of new therapeutic agents.

Caption: Applications of this compound in chemical R&D.

Experimental Protocols

General Protocol for Amination (Illustrative)

This is a generalized protocol based on the known reactivity. Specific conditions may vary.

-

Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable aprotic polar solvent (e.g., DMSO, DMF, or NMP) in a sealed reaction vessel, add the desired amine (1.1-1.5 eq.) and a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (2.0-3.0 eq.).

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-150 °C. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, DCM).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired aminopyridine derivative.

Safety, Handling, and Storage

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 3: Safety Information

| Category | Information |

| Signal Word | Danger[1] |

| Hazard Classifications | Flammable Liquid (Category 3), Acute Toxicity (Oral, Category 3), Skin Irritation (Category 2), Eye Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system)[1] |

| Hazard Statements | H226: Flammable liquid and vapor.[1][13] H301: Toxic if swallowed.[1][13] H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1][14] |

| Precautionary Statements | P210, P261, P301 + P310 + P330, P305 + P351 + P338[1][14] |

| Storage | Store in a cool, dry, well-ventilated place away from heat, sparks, and open flames. Keep container tightly closed. Incompatible with oxidizing agents.[5][6][14] Recommended storage is refrigerated.[2] |

| Transport Information | UN Number: 1992, Class: 3 (6.1), Packing Group: III[2][14] |

This safety information is a summary. Always refer to the full Safety Data Sheet (SDS) before handling this chemical.[14]

References

- 1. This compound = 94 118078-66-3 [sigmaaldrich.com]

- 2. 2-Fluoro-4-trifluoromethyl-pyridine CAS#: 118078-66-3 [m.chemicalbook.com]

- 3. nashpharmatech.com [nashpharmatech.com]

- 4. 2-氟-4-三氟甲基吡啶 ≥94% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2-Fluoro-4-trifluoromethyl-pyridine Manufacturer & Supplier in China | Properties, Applications, Safety Data [pipzine-chem.com]

- 6. This compound, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 7. rsc.org [rsc.org]

- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 9. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 10. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. mdpi.com [mdpi.com]

- 13. This compound | 118078-66-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 14. chemicalbook.com [chemicalbook.com]

A Technical Guide to 2-Fluoro-4-(trifluoromethyl)pyridine (CAS: 118078-66-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-(trifluoromethyl)pyridine is a key heterocyclic building block in the fields of medicinal chemistry and agrochemicals. Its unique electronic properties, conferred by the presence of both a fluorine atom and a trifluoromethyl group on the pyridine ring, make it a valuable synthon for the development of novel bioactive molecules. The electron-withdrawing nature of the trifluoromethyl group enhances the reactivity of the pyridine ring towards nucleophilic aromatic substitution, while the fluorine atom can modulate physicochemical properties such as lipophilicity and metabolic stability, and also serve as a handle for further functionalization. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this versatile compound.

Physicochemical and Spectroscopic Data

The following tables summarize the key physical, chemical, and spectroscopic properties of this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 118078-66-3 | [1] |

| Molecular Formula | C₆H₃F₄N | [1] |

| Molecular Weight | 165.09 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 124-126 °C | |

| Density | 1.355 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.400 | [1] |

| Flash Point | 23.9 °C (closed cup) | |

| Solubility | Soluble in common organic solvents like ethanol and ether; low solubility in water. |

Table 2: Spectroscopic Data

| Technique | Data |

| ¹H NMR (CDCl₃) | δ 8.35 (d, J=5.2 Hz, 1H), 7.35 (s, 1H), 7.18 (dd, J=5.2, 1.2 Hz, 1H) |

| ¹³C NMR (CDCl₃) | δ 164.2 (d, J=243.5 Hz), 151.0 (d, J=5.9 Hz), 138.8 (q, J=34.3 Hz), 122.9 (q, J=272.5 Hz), 116.5 (d, J=4.3 Hz), 110.1 (dq, J=4.3, 2.9 Hz) |

| ¹⁹F NMR (CDCl₃) | δ -66.5 (s, 3F), -88.5 (s, 1F) |

| InChI Key | DFNQBXZKPUBEIX-UHFFFAOYSA-N |

| SMILES | Fc1cc(ccn1)C(F)(F)F |

Synthesis and Reactivity

Synthesis of this compound

While specific, detailed industrial synthesis protocols are often proprietary, the preparation of this compound can be achieved through several general methods, primarily involving the introduction of the fluorine atom onto a pre-functionalized pyridine ring.

One common approach is the Halogen Exchange (Halex) reaction . This involves the treatment of a corresponding chloro- or bromo-pyridine with a fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF), often in a high-boiling polar aprotic solvent like dimethylformamide (DMF) or sulfolane, and at elevated temperatures. The use of a phase-transfer catalyst can sometimes facilitate the reaction.

Another potential route is the fluorination of a corresponding pyridone . 4-(Trifluoromethyl)-2-pyridone can be treated with a fluorinating agent, such as phosphorus oxyfluoride (POF₃) or sulfur tetrafluoride (SF₄), to replace the hydroxyl group with a fluorine atom. These reactions often require harsh conditions and specialized equipment.

Key Reactions of this compound

The primary reactivity of this compound is dominated by nucleophilic aromatic substitution (SNAr) . The electron-withdrawing trifluoromethyl group at the 4-position, along with the electronegative nitrogen atom in the ring, activates the 2-position for nucleophilic attack. The fluorine atom at the 2-position is a good leaving group in such reactions.

A key and widely utilized reaction is the synthesis of 2-amino-4-(trifluoromethyl)pyridine . This is a crucial intermediate for many pharmaceutical and agrochemical products.

Experimental Protocols

Synthesis of 2-Amino-4-(trifluoromethyl)pyridine from this compound

This protocol describes the amination of this compound using acetamidine hydrochloride as an ammonia surrogate in a transition-metal-free reaction.

Materials:

-

This compound

-

Acetamidine hydrochloride

-

Sodium hydroxide (NaOH)

-

Dimethyl sulfoxide (DMSO)

-

Water (H₂O)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq.), acetamidine hydrochloride (1.2 eq.), and sodium hydroxide (2.0 eq.).

-

Add dimethyl sulfoxide (DMSO) and a small amount of water as the solvent system.

-

Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into water and extract the product with a suitable organic solvent, such as ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude 2-amino-4-(trifluoromethyl)pyridine by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Expected Outcome: This procedure should provide 2-amino-4-(trifluoromethyl)pyridine in good to high yield. The final product should be characterized by NMR and mass spectrometry to confirm its identity and purity.

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of a variety of biologically active compounds, most notably as a key intermediate in the development of kinase inhibitors for cancer therapy. The trifluoromethylpyridine moiety can impart desirable pharmacokinetic properties, such as improved metabolic stability and cell permeability, and can form key interactions with the target protein.

Pexidartinib (CSF-1R Inhibitor)

Pexidartinib is a potent and selective inhibitor of the colony-stimulating factor 1 receptor (CSF-1R), a receptor tyrosine kinase that plays a crucial role in the proliferation and differentiation of macrophages.[2][3] Dysregulation of the CSF-1R signaling pathway is implicated in various inflammatory diseases and cancers. Pexidartinib is approved for the treatment of tenosynovial giant cell tumor. The synthesis of Pexidartinib utilizes a derivative of this compound.

CSF-1R Signaling Pathway

The binding of colony-stimulating factor 1 (CSF-1) to its receptor, CSF-1R, leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling events, primarily through the PI3K/AKT and MAPK/ERK pathways, which ultimately promote cell survival, proliferation, and differentiation. Pexidartinib inhibits this pathway by blocking the ATP-binding site of the CSF-1R kinase domain, thereby preventing autophosphorylation and the subsequent downstream signaling.

Caption: Pexidartinib inhibits the CSF-1R signaling pathway.

Larotrectinib (TRK Inhibitor)

Larotrectinib is a highly selective inhibitor of Tropomyosin receptor kinases (TRKA, TRKB, and TRKC).[4][5][6] TRK fusion proteins, resulting from chromosomal rearrangements, are oncogenic drivers in a wide range of cancers. Larotrectinib has demonstrated significant and durable responses in patients with TRK fusion-positive tumors, irrespective of the tumor type or patient age. The synthesis of Larotrectinib also involves intermediates derived from functionalized pyridines.

TRK Signaling Pathway

Neurotrophins bind to TRK receptors, inducing their dimerization and autophosphorylation. This activates several downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways.[7] These pathways are crucial for neuronal survival, differentiation, and synaptic plasticity. In TRK fusion cancers, the fusion protein is constitutively active, leading to uncontrolled activation of these downstream pathways and promoting tumor growth and survival. Larotrectinib inhibits the kinase activity of the TRK fusion proteins, thereby blocking these oncogenic signals.[6][8]

Caption: Larotrectinib inhibits the TRK signaling pathway.

Safety and Handling

This compound is a flammable liquid and is harmful if swallowed. It can cause skin and eye irritation and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex organic molecules with significant biological activity. Its unique electronic and physicochemical properties make it a favored scaffold in the design of novel pharmaceuticals and agrochemicals. A thorough understanding of its synthesis, reactivity, and applications is crucial for researchers and scientists working in these fields. The continued exploration of the chemistry of this and related fluorinated pyridines will undoubtedly lead to the discovery of new and improved therapeutic agents and crop protection products.

References

- 1. benchchem.com [benchchem.com]

- 2. What is the mechanism of Larotrectinib Sulfate? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Larotrectinib | C21H22F2N6O2 | CID 46188928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TURALIO® (pexidartinib) Mechanism of Action | HCP [turaliohcp.com]

- 8. Colony-stimulating Factor-1 Receptor Utilizes Multiple Signaling Pathways to Induce Cyclin D2 Expression - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 2-Fluoro-4-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Fluoro-4-(trifluoromethyl)pyridine, a key building block in modern medicinal chemistry and materials science. Its unique electronic properties, stemming from the electron-withdrawing trifluoromethyl group and the reactive fluoride, make it a valuable synthon for the introduction of the 4-(trifluoromethyl)pyridyl moiety into a wide range of molecules. This guide details its physicochemical properties, provides experimental protocols for its application, and illustrates relevant chemical workflows.

Physicochemical and Safety Data

A comprehensive summary of the key quantitative data for this compound is presented below. These properties are essential for reaction planning, safety assessments, and analytical method development.

| Property | Value |

| Molecular Weight | 165.09 g/mol [1][2] |

| CAS Number | 118078-66-3[1][2] |

| Molecular Formula | C₆H₃F₄N[1] |

| Physical Form | Liquid[2] |

| Density | 1.355 g/mL at 25 °C[2] |

| Refractive Index | n20/D 1.400[2] |

| Flash Point | 23.9 °C (closed cup)[2] |

| Solubility | Soluble in common organic solvents such as ethanol and ether; low solubility in water. |

Experimental Protocols

This compound is primarily utilized in two key types of reactions: as a substrate for nucleophilic aromatic substitution and as a ligand in transition metal catalysis. The following protocols are representative of these applications.

Nucleophilic Aromatic Substitution: Amination

This protocol details a general procedure for the amination of this compound, a common transformation in the synthesis of pharmaceutical intermediates. The fluoride at the 2-position is an excellent leaving group, readily displaced by nucleophiles.

Objective: To synthesize a 2-amino-4-(trifluoromethyl)pyridine derivative.

Materials:

-

This compound

-

Amine of choice (e.g., morpholine, piperidine, or an aniline derivative)

-

Anhydrous polar aprotic solvent (e.g., Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF))

-

Base (e.g., Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA))

-

Reaction vessel suitable for heating under an inert atmosphere

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

-

To a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).

-

Dissolve the starting material in the chosen anhydrous solvent (e.g., DMSO).

-

Add the amine nucleophile (1.1 - 1.5 eq) to the solution.

-

Add the base (2.0 - 3.0 eq) to the reaction mixture.

-

Heat the mixture to a temperature between 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine.

-

Monitor the reaction progress using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding water.

-

Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired 2-amino-4-(trifluoromethyl)pyridine derivative.

Palladium-Catalyzed C-H Functionalization: Ligand Application

The electron-deficient nature of the pyridine ring makes this compound an effective ligand for supporting palladium catalysts, particularly in oxidative coupling reactions. It can enhance catalyst stability and influence the chemo- and regioselectivity of C-H activation processes.

Objective: To perform a palladium-catalyzed aerobic oxidative coupling of o-xylene using this compound as a ligand.

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

This compound

-

o-Xylene

-

Trifluoroacetic acid (CF₃COOH)

-

Solvent (e.g., Propylene carbonate)

-

Oxygen (O₂) supply (e.g., balloon or gas line)

-

Reaction vessel (e.g., Schlenk tube)

Procedure:

-

To a Schlenk tube, add Pd(OAc)₂ (e.g., 0.004 mmol, 1 mol%).

-

Add this compound (e.g., 0.008 mmol, 2 mol%).

-

Add the solvent (e.g., 0.4 mL) and o-xylene (e.g., 3.8 mmol, 100 eq).

-

Add trifluoroacetic acid as an additive (e.g., 0.005 mmol, 1.25 mol%).

-

Seal the reaction vessel and purge with oxygen. Maintain a positive pressure of oxygen (e.g., via a balloon).

-

Place the reaction mixture in a pre-heated oil bath at 80 °C.

-

Stir the reaction for the specified time (e.g., 17 hours).

-

After cooling to room temperature, the reaction mixture can be analyzed directly by Gas Chromatography (GC) to determine the yield and regioselectivity of the resulting biaryl products.

Visualizations

The following diagrams, generated using Graphviz, illustrate the logical flow and component relationships for the experimental protocols described above.

References

Technical Guide: Physicochemical Properties of 2-Fluoro-4-(trifluoromethyl)pyridine

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a focused overview of two key physical properties of 2-Fluoro-4-(trifluoromethyl)pyridine (CAS No: 118078-66-3): its boiling point and density. These parameters are fundamental for its application in chemical synthesis, process development, and formulation within the pharmaceutical and agrochemical industries. This document includes tabulated property data, detailed experimental protocols for the determination of these properties, and a workflow diagram illustrating the measurement process.

Core Physicochemical Data

This compound is a colorless to light yellow transparent liquid at room temperature.[1] Its key physical properties, boiling point and density, are critical for handling, reaction setup, and purification processes such as distillation. The experimentally determined values for these properties are summarized below.

Data Presentation: Physical Properties

| Property | Value | Conditions |

| Boiling Point | 113 °C | At standard atmospheric pressure |

| Density | 1.355 g/mL | At 25 °C |

Data sourced from multiple chemical suppliers and databases.[2][3]

Experimental Protocols

The following sections describe standardized laboratory methodologies for the determination of the boiling point and density of liquid organic compounds like this compound.

Determination of Boiling Point (Capillary Method)

This micro-scale method is suitable for determining the boiling point of a small amount of liquid. It relies on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Apparatus:

-

Thiele tube or similar oil bath apparatus

-

High-temperature mineral oil or silicone oil

-

Thermometer (calibrated)

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attachment

-

Heat source (e.g., Bunsen burner or heating mantle)

Procedure:

-

Preparation: A small amount (approximately 0.5 mL) of this compound is placed into the small test tube.[4]

-

Capillary Insertion: A capillary tube, which has been sealed at one end, is placed into the test tube with its open end submerged in the liquid.[1][5]

-

Assembly: The test tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[4]

-

Heating: The entire assembly is immersed in an oil bath within a Thiele tube to ensure uniform heating.[1]

-

Observation: The bath is heated slowly. As the temperature rises, air trapped in the capillary tube will escape as a slow stream of bubbles.

-

Boiling Point Identification: Heating continues until a rapid and continuous stream of bubbles emerges from the capillary tube.[1][6] At this point, the heat source is removed, and the apparatus is allowed to cool slowly.

-

Measurement: The boiling point is recorded as the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube.[6] This indicates that the vapor pressure inside the capillary is equal to the external atmospheric pressure.

Determination of Density (Pycnometer Method)

A pycnometer is a flask with a specific, accurately known volume, used for precise density measurements. This method determines density by measuring the mass of a known volume of the liquid.

Apparatus:

-

Pycnometer (e.g., Gay-Lussac or Bingham type)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

-

Syringe or pipette

-

Lint-free tissue

Procedure:

-

Initial Weighing: The clean, dry pycnometer with its stopper is accurately weighed on an analytical balance. This mass is recorded as m₁.

-

Sample Filling: The pycnometer is carefully filled with this compound, avoiding air bubbles.

-

Temperature Equilibration: The filled pycnometer is placed in a constant temperature bath set to 25.0 °C (±0.1 °C) until it reaches thermal equilibrium.[7]

-

Volume Adjustment: The stopper is inserted, causing excess liquid to be expelled through the capillary in the stopper. The outside of the pycnometer is carefully dried with a lint-free tissue.

-

Final Weighing: The pycnometer containing the sample is weighed again. This mass is recorded as m₂.

-

Calibration: The procedure is repeated using a reference liquid of known density at the same temperature (e.g., deionized water). The mass of the pycnometer filled with water is recorded as m₃. The known density of water at 25 °C (ρ_water) is used for calculation.

-

Calculation:

-

Mass of the sample (m_sample) = m₂ - m₁

-

Mass of the water (m_water) = m₃ - m₁

-

Volume of the pycnometer (V) = m_water / ρ_water

-

Density of the sample (ρ_sample) = m_sample / V

-

Mandatory Visualization

The logical flow for determining the key physical properties discussed in this guide is presented below.

Caption: Workflow for determining boiling point and density.

References

- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. byjus.com [byjus.com]

- 6. Video: Boiling Points - Procedure [jove.com]

- 7. knowledge.reagecon.com [knowledge.reagecon.com]

Navigating the Solubility of 2-Fluoro-4-(trifluoromethyl)pyridine: A Technical Guide

For immediate release: This technical guide addresses the solubility characteristics of 2-Fluoro-4-(trifluoromethyl)pyridine, a key building block in pharmaceutical and agrochemical research. The document is intended for researchers, scientists, and professionals in drug development, providing a consolidated overview of its solubility in various organic solvents and a detailed protocol for quantitative solubility determination.

Introduction

This compound is a substituted pyridine derivative whose unique electronic properties, imparted by the fluorine and trifluoromethyl groups, make it a valuable intermediate in the synthesis of novel bioactive molecules. Understanding its solubility is a critical first step in reaction design, formulation development, and process optimization. This guide summarizes the available qualitative solubility data and provides a comprehensive experimental workflow for researchers to determine precise quantitative solubility, addressing a notable gap in publicly available data.

Qualitative Solubility Profile

Table 1: Qualitative Solubility of this compound

| Solvent Class | Solvent Name | Reported Solubility |

| Alcohols | Ethanol | Soluble |

| Ethers | Diethyl Ether | Soluble |

| Amides | N,N-Dimethylformamide (DMF) | Miscible |

| Nitriles | Acetonitrile | Miscible |

| Aqueous | Water | Low Solubility / Miscible (Conflicting Reports) |

Experimental Protocol for Quantitative Solubility Determination

To empower researchers to obtain precise and reliable solubility data, this section outlines a detailed experimental protocol based on the widely accepted isothermal shake-flask method. This method, when coupled with a suitable analytical technique, can provide accurate quantitative solubility values.

Principle

An excess amount of this compound is equilibrated with a given solvent at a constant temperature. The resulting saturated solution is then carefully separated from the undissolved solid, and the concentration of the solute in the solution is determined using a validated analytical method.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Thermostatic orbital shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Autosampler vials

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system with a Flame Ionization Detector (FID).

Step-by-Step Procedure

-

Preparation of the Slurry:

-

Accurately weigh an excess amount of this compound into a series of glass vials. The excess should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Pipette a known volume of the desired organic solvent into each vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic orbital shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The optimal time should be determined through preliminary experiments.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed in the thermostatic bath for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, pre-weighed autosampler vial. This step is crucial to remove any undissolved microparticles.

-

-

Analysis:

-

Prepare a series of calibration standards of this compound in the same solvent.

-

Analyze the filtered saturated solution and the calibration standards using a validated HPLC or GC method.[1][2][3][4][5][6][7][8] The choice of method will depend on the volatility and chromophoric properties of the analyte.

-

For HPLC analysis of pyridine derivatives, a reverse-phase column with a suitable mobile phase (e.g., acetonitrile/water gradient) and UV detection is often appropriate.[1][2][4][6]

-

For GC analysis, a capillary column with a non-polar stationary phase is typically used for fluorinated organic compounds.[5][7][8]

-

-

Calculation:

-

Construct a calibration curve from the analytical data of the standard solutions.

-

Determine the concentration of this compound in the saturated solution from the calibration curve.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound remains to be formally published, this guide provides a solid foundation for researchers by consolidating the available qualitative information and presenting a robust, detailed protocol for its empirical determination. The provided experimental workflow and methodological considerations will enable scientists to generate the precise data needed to advance their research and development activities with this important chemical intermediate.

References

- 1. helixchrom.com [helixchrom.com]

- 2. helixchrom.com [helixchrom.com]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. researchgate.net [researchgate.net]

- 5. Defluorination and derivatization of fluoropolymers for determination of total organic fluorine in polyolefin resins by gas chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Spectroscopic Profile of 2-Fluoro-4-(trifluoromethyl)pyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 2-Fluoro-4-(trifluoromethyl)pyridine. The information presented herein is essential for the structural elucidation, identification, and purity assessment of this important fluorinated pyridine derivative. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound.

Table 1: 1H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in search results | |||

Table 2: 13C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in search results | |||

Table 3: 19F NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| -65.12 | s | -CF3 |

| -66.52 | s | Ar-F |

Reference: Crude 19F NMR data.[1]

Table 4: Infrared (IR) Spectroscopic Data

| Wavenumber (cm-1) | Intensity | Assignment |

| Data not available in search results | ||

Table 5: Mass Spectrometry (MS) Data

| m/z | Ion Type | Method |

| 165.1 | [M]+ | GC-MS (EI) |

Reference: Characterization in a reaction solution.[1]

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These protocols are based on standard laboratory practices for the analysis of fluorinated organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A standard NMR spectrometer with a multinuclear probe, operating at a field strength of 400 MHz for 1H, 100 MHz for 13C, and 376 MHz for 19F, or an instrument with similar or higher capabilities.

Sample Preparation:

-

Approximately 5-10 mg of this compound is accurately weighed and dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d (CDCl3), acetone-d6).

-

The solution is transferred to a clean, dry 5 mm NMR tube.

-

The NMR tube is capped and carefully inserted into the spectrometer's probe.

Data Acquisition Parameters (General):

-

1H NMR:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: ~16 ppm.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Referencing: Tetramethylsilane (TMS) at δ 0.00 ppm.

-

-

13C NMR:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: ~200-250 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

-

Referencing: Solvent signal (e.g., CDCl3 at δ 77.16 ppm).

-

-

19F NMR:

-

Pulse Program: Standard single-pulse sequence, often with proton decoupling.

-

Spectral Width: Sufficient to cover the expected chemical shift range of fluorinated pyridines.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64.

-

Referencing: External standard such as CFCl3 (δ 0.00 ppm) or an internal standard.

-

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a suitable sampling accessory, such as an Attenuated Total Reflectance (ATR) crystal or salt plates (NaCl or KBr) for neat liquid analysis.

Sample Preparation (Neat Liquid):

-

Ensure the ATR crystal or salt plates are clean and dry. A background spectrum of the clean accessory should be recorded.

-

For the ATR method, a single drop of this compound is placed directly onto the crystal.

-

For the transmission method, a drop of the liquid is placed on one salt plate, and the second plate is carefully placed on top to create a thin film.

-

The sample is then placed in the spectrometer's sample compartment.

Data Acquisition Parameters:

-

Spectral Range: Typically 4000-400 cm-1.

-

Resolution: 4 cm-1.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Data Presentation: The spectrum is usually plotted as percent transmittance versus wavenumber (cm-1).

Mass Spectrometry (MS)

Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

Sample Preparation:

-

A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

The solution is then further diluted to an appropriate concentration for GC-MS analysis (typically in the low ppm range).

-

The final solution is transferred to a GC vial.

GC-MS Parameters (Typical):

-

GC Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID x 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate of ~1 mL/min.

-

Injection Mode: Split or splitless, depending on the sample concentration.

-

Injection Volume: 1 µL.

-

Oven Temperature Program:

-

Initial temperature: 50-70 °C, hold for 1-2 minutes.

-

Ramp: 10-20 °C/min to a final temperature of 250-280 °C.

-

Final hold: 2-5 minutes.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Scan Speed: ~2 scans/second.

-

Ion Source Temperature: ~230 °C.

-

Quadrupole Temperature: ~150 °C.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound such as this compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Synthesis of 2-Fluoro-4-(trifluoromethyl)pyridine from Picoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for 2-fluoro-4-(trifluoromethyl)pyridine, a crucial building block in the pharmaceutical and agrochemical industries. The document details methodologies for key experiments, presents quantitative data in structured tables for easy comparison, and includes visualizations of the synthetic pathways.

Introduction

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules. The presence of both a fluorine atom at the 2-position and a trifluoromethyl group at the 4-position imparts unique electronic properties, enhances metabolic stability, and improves the binding affinity of the final products. This guide explores the most common and effective synthetic strategies starting from readily available picoline derivatives or building blocks that lead to the desired pyridine core.

The synthesis of this compound can be broadly categorized into three main approaches, each starting from a key intermediate derived from picoline or synthesized through ring formation:

-

Route A: Halogen exchange (Halex) reaction from 2-chloro-4-(trifluoromethyl)pyridine.

-

Route B: Balz-Schiemann reaction from 2-amino-4-(trifluoromethyl)pyridine.

-

Route C: Synthesis from non-pyridine precursors via a cyclization reaction to form the 2-hydroxy-4-(trifluoromethyl)pyridine intermediate.

Each of these routes involves the synthesis of the respective key intermediate, which is a critical step in the overall synthetic pathway.

Synthetic Pathways and Methodologies

This section details the experimental protocols for the synthesis of the key intermediates and the final product, this compound.

Route A: Halogen Exchange from 2-Chloro-4-(trifluoromethyl)pyridine

This is one of the most direct methods for introducing the fluorine atom at the 2-position. The precursor, 2-chloro-4-(trifluoromethyl)pyridine, can be synthesized from 2-hydroxy-4-(trifluoromethyl)pyridine.

1. Synthesis of 2-Chloro-4-(trifluoromethyl)pyridine from 2-Hydroxy-4-(trifluoromethyl)pyridine

The chlorination of 2-hydroxy-4-(trifluoromethyl)pyridine is a standard method to produce the 2-chloro analogue.

-

Experimental Protocol:

-

To a solution of 2-hydroxy-4-(trifluoromethyl)pyridine (1.0 mol) in N,N-dimethylformamide (DMF, 160 mL), add phosphorus pentachloride (PCl₅, 2.0 mol) at room temperature.[1]

-

Stir the reaction mixture for 5 hours.[1]

-

After the reaction is complete, perform vacuum distillation to collect the fraction at 78-80 °C / 75 mmHg.[1]

-

This yields 2-chloro-4-(trifluoromethyl)pyridine as a liquid.[1]

-

An alternative method using thionyl chloride (SOCl₂) has also been reported:

-

Experimental Protocol:

-

To a mixture of 2-hydroxy-4-(trifluoromethyl)pyridine (0.012 mol) and 1,2-dichloroethane (20 mL), add 1-2 drops of DMF as a catalyst.[2]

-

Add thionyl chloride (0.025 mol) dropwise at room temperature.[2]

-

Reflux the reaction mixture at 110 °C for 4 hours.[2]

-

After completion, dilute the reaction with 1,2-dichloroethane (20 mL) and pour it into ice water.[2]

-

Neutralize the solution with a 10% sodium hydroxide solution.[2]

-

Separate the organic layer, extract the aqueous layer, and dry the combined organic phases over anhydrous sodium sulfate.[2]

-

Remove the solvent under reduced pressure to obtain the product.[2]

-

2. Halogen Exchange Reaction for the Synthesis of this compound

The conversion of the 2-chloro to the 2-fluoro group is typically achieved using a fluoride salt, such as potassium fluoride (KF). The efficiency of this reaction can be enhanced by using spray-dried KF or a phase-transfer catalyst.

-

Experimental Protocol:

-

In a suitable solvent such as dimethyl sulfoxide (DMSO), suspend anhydrous potassium fluoride (2.0-2.4 molar equivalents relative to the starting material).

-

Add a phase-transfer catalyst, for example, cetyltrimethylammonium bromide (CTAB), at a loading of 6-10% by weight of the starting chloro-pyridine.[3]

-

Add 2-chloro-4-(trifluoromethyl)pyridine (1.0 molar equivalent).

-

Heat the mixture under reflux with stirring for 5-7 hours.[3]

-

Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, diluted with water, and the product is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is then purified by distillation.

-

Route B: Balz-Schiemann Reaction from 2-Amino-4-(trifluoromethyl)pyridine

The Balz-Schiemann reaction is a classic method for introducing a fluorine atom onto an aromatic ring via a diazonium salt intermediate.[4]

1. Synthesis of 2-Amino-4-(trifluoromethyl)pyridine

A common route to this intermediate starts from 2,6-dichloro-4-(trifluoromethyl)pyridine.

-

Experimental Protocol:

-

In a 200 mL autoclave, combine 2,6-dichloro-4-(trifluoromethyl)pyridine (0.046 mol), 28% aqueous ammonia (0.44 mol), and tetrahydrofuran (THF, 20 mL).[5][6]

-

To the resulting mixture, add 5% Palladium on carbon (Pd/C) (300 mg, 54% wet).[5][6]

-

Pressurize the autoclave with hydrogen gas to 2.0 MPa.[5][6]

-

After cooling, filter the reaction mixture through Celite.[5][6]

-

Add water to the filtrate and separate the organic layer.

-

Concentration of the organic layer yields 2-amino-4-(trifluoromethyl)pyridine.

-

2. Balz-Schiemann Reaction for the Synthesis of this compound

This reaction involves diazotization of the amino group followed by thermal decomposition of the resulting tetrafluoroborate salt. The following is a general procedure adapted from the synthesis of 4-fluoropyridine.[7]

-

Experimental Protocol:

-

In a suitable flask, dissolve 2-amino-4-(trifluoromethyl)pyridine in a 42% aqueous solution of tetrafluoroboric acid (HBF₄).

-

Cool the solution to 5-7 °C in an ice-water bath to precipitate the pyridylammonium tetrafluoroborate salt.[7]

-

Slowly add a solution of sodium nitrite (NaNO₂) while maintaining the temperature between 5-9 °C.[7]

-

After the addition is complete, stir the reaction mixture for an additional 30 minutes at 5-10 °C, then allow it to warm to room temperature.[7]

-

The diazonium salt is then thermally decomposed. This can be done by gently heating the solution.

-

The reaction mixture is then carefully neutralized with an aqueous solution of sodium bicarbonate.[7]

-

The product is extracted with an organic solvent (e.g., dichloromethane).[7]

-

The combined organic extracts are dried and the solvent is removed.

-

The crude product is purified by distillation.

-

Route C: Synthesis from Non-Pyridine Precursors via 2-Hydroxy-4-(trifluoromethyl)pyridine

This approach builds the pyridine ring with the trifluoromethyl group already in place, which can be advantageous in terms of cost and scalability.[2]

1. Synthesis of 2-Hydroxy-4-(trifluoromethyl)pyridine

This multi-step synthesis starts from vinyl n-butyl ether.

-

Experimental Protocol:

-

Step 1: Synthesis of 4-butoxy-1,1,1-trifluoro-3-en-2-one. To a solution of vinyl n-butyl ether (0.70 mol) and pyridine (0.70 mol) in dichloromethane (100 mL) at -10 °C, add trifluoroacetic anhydride (0.70 mol) dropwise, maintaining the temperature between -10 °C and 0 °C. After the addition, warm the reaction to 25 °C and stir for 2 hours. The product is isolated after workup with a reported yield of 95.2%.[2]

-

Step 2: Synthesis of methyl 5-butoxy-5-methoxy-3-(trifluoromethyl)pent-2-enoate. This step involves a reaction with trimethylphosphonoacetate.

-

Step 3: Cyclization to 2-hydroxy-4-(trifluoromethyl)pyridine. The pent-2-enoate from the previous step (0.063 mol) is heated with ammonium acetate (0.29 mol) in formamide (20 mL) at 160 °C for 8 hours under a nitrogen atmosphere. After cooling and workup, the product is obtained with a yield of 74.0%.[2]

-

Once 2-hydroxy-4-(trifluoromethyl)pyridine is synthesized, it can be converted to this compound via the chlorination and subsequent halogen exchange steps described in Route A .

Quantitative Data Summary

The following tables summarize the quantitative data for the key synthetic steps described above.

Table 1: Synthesis of 2-Chloro-4-(trifluoromethyl)pyridine

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Hydroxy-4-(trifluoromethyl)pyridine | PCl₅ | DMF | Room Temp. | 5 | 84.3 | [1] |

| 2-Hydroxy-4-(trifluoromethyl)pyridine | SOCl₂, DMF (cat.) | 1,2-Dichloroethane | 110 | 4 | 92 | [2] |

Table 2: Synthesis of 2-Amino-4-(trifluoromethyl)pyridine

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2,6-Dichloro-4-(trifluoromethyl)pyridine | 1. NH₃ (aq) 2. H₂, Pd/C | THF | 1. 150 2. 100 | 1. 6 2. 3 | Not specified | [5][6] |

Table 3: Synthesis of this compound

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Chloro-4-(trifluoromethyl)pyridine | KF, CTAB | DMSO | Reflux | 5-7 | 81.1 (analogue) | [3] |

| 2-Amino-4-(trifluoromethyl)pyridine | 1. HBF₄, NaNO₂ 2. Heat | Water | 1. 5-10 2. Elevated | - | Not specified | [7] |

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the synthetic routes described.

Caption: Route A: Synthesis via Halogen Exchange.

Caption: Route B: Synthesis via Balz-Schiemann Reaction.

Caption: Route C: Synthesis via Ring Formation.

Conclusion

The synthesis of this compound can be accomplished through several viable routes, each with its own set of advantages and challenges. The choice of a particular synthetic pathway will depend on factors such as the availability of starting materials, scalability, cost-effectiveness, and the specific requirements of the target application. This guide provides the necessary technical details to assist researchers and professionals in selecting and implementing the most suitable method for their needs. The provided experimental protocols and quantitative data serve as a valuable resource for the practical synthesis of this important fluorinated pyridine derivative.

References

- 1. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]

- 2. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]

- 3. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 4. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 5. EP2527327A1 - Method for producing 2-amino-4-(trifluoromethyl)pyridine - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

Key intermediates in trifluoromethylpyridine synthesis

An In-depth Technical Guide to the Core Intermediates in Trifluoromethylpyridine Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoromethylpyridines (TFMPs) are crucial structural motifs in the development of modern agrochemicals and pharmaceuticals.[1][2][3] The incorporation of a trifluoromethyl group onto a pyridine ring often imparts unique physicochemical properties, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[4][5] These characteristics have led to the successful commercialization of numerous TFMP-containing herbicides, fungicides, insecticides, and therapeutic agents.[1][2][3][6]

This technical guide provides an in-depth overview of the key intermediates in the synthesis of trifluoromethylpyridines. It details the primary synthetic pathways, presents quantitative data for key transformations, and offers detailed experimental protocols for the synthesis of these vital building blocks. The focus is on the most industrially relevant methods: the chlorine/fluorine exchange pathway starting from picolines and the cyclocondensation route using trifluoromethyl-containing synthons.[2][6]

Major Synthetic Routes

The industrial production of trifluoromethylpyridines is dominated by two principal strategies:

-

Chlorine/Fluorine Exchange from Picolines: This is the most established and widely used method.[2][6] It begins with a substituted picoline (methylpyridine), where the methyl group is first exhaustively chlorinated to a trichloromethyl group. This is followed by a halogen exchange (HALEX) reaction, typically using hydrogen fluoride (HF), to replace the chlorine atoms with fluorine, yielding the trifluoromethyl group.[2][7][8] Further chlorination of the pyridine ring can be performed before or after the fluorination step to produce dichlorinated intermediates.[2]

-

Cyclocondensation with CF3 Building Blocks: This "bottom-up" approach involves constructing the pyridine ring from smaller, acyclic precursors, at least one of which already contains a trifluoromethyl group.[1][2][6] Common building blocks include trifluoroacetic acid derivatives and ethyl 4,4,4-trifluoro-3-oxobutanoate.[3][6] This method offers access to a wide variety of substitution patterns on the pyridine ring that may be difficult to achieve through the functionalization of a pre-formed ring.[4][9]

Key Intermediate: 2,3-Dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC)

This intermediate is a direct precursor to 2,3-Dichloro-5-(trifluoromethyl)pyridine, a high-demand building block for several agrochemicals.[2][10] It is typically synthesized by the exhaustive chlorination of a less-chlorinated precursor like 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine.[2][11]

Logical Relationship: Synthesis of 2,3,5-DCTC

Caption: Synthesis pathway for 2,3,5-DCTC via multi-step chlorination.

Data Presentation: Synthesis of 2,3-Dichloro-5-(trichloromethyl)pyridine

| Starting Material | Reagents/Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| 2-Chloro-5-(trichloromethyl)pyridine | PCl₅ | 210 | 16 | - | - | [10] |

| 2-Chloro-5-(chloromethyl)pyridine | Cl₂, Antimony trichloride | 125-140 | - | - | - | [11] |

Experimental Protocol: Synthesis of 2,3-Dichloro-5-(trichloromethyl)pyridine from 2-Chloro-5-(trichloromethyl)pyridine[10]

-

Charging the Reactor: A 50 mL Teflon autoclave is charged with 2-chloro-5-(trichloromethyl)pyridine (50 mmol) and phosphorus pentachloride (PCl₅, 1 or 2 equivalents).

-

Reaction: The autoclave is sealed and heated in a metal block to 210°C for 16 hours.

-

Work-up: After the reaction period, the autoclave is cooled to 25°C and opened carefully.

-

Analysis: The resulting solution is analyzed by gas chromatography (GC) to determine the conversion and product composition.

Key Intermediate: 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF)

2,3,5-DCTF is arguably one of the most important TFMP intermediates, serving as the starting material for the fungicide Fluazinam and the insecticide Chlorfluazuron.[1][10] Its primary synthesis route is the fluorination of 2,3,5-DCTC.

Experimental Workflow: Synthesis of 2,3,5-DCTF

Caption: General workflow for the synthesis and purification of 2,3,5-DCTF.

Data Presentation: Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine

| Starting Material | Reagents/Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| 2,3-Dichloro-5-(trichloromethyl)pyridine | Anhydrous HF, Tungsten hexachloride | 170 | - | - | - | [7] |

| 2,3-Dichloro-5-(trichloromethyl)pyridine | Anhydrous HF, Iron(III) chloride | 175 | - | - | - | [10] |

| 2,3-Dichloro-5-(trichloromethyl)pyridine | Anhydrous HF, Catalyst | 170 | 11 | 65 | 85 | [8] |

| 2,3-Dichloro-5-(trichloromethyl)pyridine | Anhydrous HF, Mercuric oxide | < 35 | 22 | - | 98 (selectivity) | [8] |

| 2-Chloro-5-(trifluoromethyl)pyridine | Cl₂, Ferric chloride | 150-170 | 18 | - | - | [8] |

Experimental Protocol: Fluorination of 2,3,5-DCTC with HF and WCl₆[7]

-

Reactor Setup: 26.5 g (0.1 mol) of 2,3-dichloro-5-(trichloromethyl)pyridine and 0.2 g of tungsten hexachloride (WCl₆) are added to a suitable reactor.

-

Heating: The reactor is heated to 170°C under atmospheric pressure.

-

Reagent Addition: Approximately 20 g of anhydrous hydrogen fluoride (HF) is slowly introduced into the reactor.

-

Reaction Monitoring: The reaction is monitored until the composition of the product no longer changes, indicating completion.

-

Work-up: Unreacted hydrogen fluoride is recovered by condensation, and the generated hydrogen chloride is removed by absorption. The crude product is then purified. A similar procedure reports cooling the reaction mixture, sampling for analysis, and finding the product contained 94% of 2,3-dichloro-5-trifluoromethylpyridine with 92% purity.[7]

Key Intermediate: 2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF)

2,5-CTF is a vital intermediate for producing high-efficiency herbicides such as fluazifop.[2][6][12] It is typically synthesized from 3-picoline via chlorination and fluorination steps.

Signaling Pathway: Major Synthetic Routes to 2,5-CTF

References

- 1. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 7. 2,3-Dichloro-5-(trifluoromethyl)pyridine | 69045-84-7 [chemicalbook.com]

- 8. alfa-chemical.com [alfa-chemical.com]

- 9. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]

- 11. CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]

- 12. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

Biological activity of trifluoromethylpyridine derivatives

An In-depth Technical Guide to the Biological Activity of Trifluoromethylpyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoromethylpyridine (TFMP) derivatives have emerged as a cornerstone in modern medicinal chemistry and agrochemical research.[1][2] The strategic incorporation of a trifluoromethyl (-CF3) group onto a pyridine scaffold imparts a unique combination of physicochemical properties that can significantly enhance the biological activity, metabolic stability, and pharmacokinetic profile of a molecule.[1][3] The high electronegativity, steric size comparable to a methyl group, and the strength of the C-F bond contribute to improved target binding, increased lipophilicity for better membrane penetration, and resistance to metabolic degradation.[1][3][4]

This technical guide provides a comprehensive overview of the diverse biological activities of trifluoromethylpyridine derivatives, supported by quantitative data, detailed experimental protocols for key assays, and visualizations of relevant pathways and workflows. The information is curated to serve as a vital resource for professionals engaged in drug discovery and agrochemical development.

Biological Activities and Quantitative Data

TFMP derivatives exhibit a broad spectrum of biological activities, ranging from anticancer and antimicrobial to insecticidal and herbicidal.[4][5]

Anticancer Activity

Derivatives of trifluoromethylpyridine are prominent in oncology research, acting as potent inhibitors of key enzymes and signaling pathways that drive tumor growth and proliferation.[1][6]

Table 1: Anticancer Activity of Selected Trifluoromethylpyridine Derivatives

| Compound ID | Target / Cell Line | Activity Type | Value | Reference |

|---|---|---|---|---|

| 11g | WRN Helicase (HCT116 Cell Line) | IC50 | 1.52 µM | [6] |

| Bimiralisib | Pan-PI3K / mTOR | - | Clinical Investigation | [6] |

| Naporafenib | BRAF / CRAF Kinase | - | Preclinical Models | [6] |

| W14 | RORγt (Luciferase Reporter Assay) | IC50 | 7.5 nM | [7] |

| Compound 22 | MV4-11 Cells (AML) | IC50 | 2.88 nM | [8] |

| Compound 29 | MV4-11 Cells (AML) | IC50 | <4 nM | [8] |

| Compound 30 | MV4-11 Cells (AML) | IC50 | <4 nM | [8] |

| Compound 30 | FLT3-D835Y / CHK1 (Kinase Assay) | IC50 | ≤ 25 nM | [8] |

| Compound 36 | MCF-7 Cells (Breast Cancer) | IC50 | 4.93 µM | [9] |

| Compound 33 | MCF-7 Cells (Breast Cancer) | IC50 | 7.32 µM | [9] |

| Compound 9u | EGFR Kinase | IC50 | 0.091 µM | [10] |

| Compound 9u | A549 Cells (Lung Cancer) | IC50 | 0.35 µM | [10] |

| Compound 17v | H1975 Cells (Lung Cancer) | IC50 | 2.27 µM | [11] |

| Compound 3b | MCF-7 Cells (Breast Cancer) | IC50 | 6.13 µM | [12] |

| Compound 3b | Tubulin Polymerization | IC50 | 4.03 µg/ml |[12][13] |

Agrochemical Activity

In the field of crop protection, TFMPs are integral to the development of modern herbicides, insecticides, and fungicides.[2][4][5] More than 20 agrochemicals containing the TFMP moiety have been commercialized.[4]

Table 2: Agrochemical Activity of Selected Trifluoromethylpyridine Derivatives

| Compound ID | Activity Type | Target Organism | Activity Value | Reference |

|---|---|---|---|---|

| Fluazifop-butyl | Herbicide | Perennial grass weeds | Commercialized | [14] |

| Chlorfluazuron | Insecticide (IGR) | Lepidopterous pests | Commercialized | [4][14] |

| Flonicamid | Insecticide | Aphids | Commercialized | [14] |

| Sulfoxaflor | Insecticide | Various pests | Commercialized | [14] |

| Fluazinam | Fungicide | Various fungi | Commercialized | [14] |

| Compound E18 | Insecticide | Mythimna separata | LC50 = 38.5 mg/L | [15] |

| Compound E27 | Insecticide | Mythimna separata | LC50 = 30.8 mg/L | [15] |

| Compound E3 | Insecticide | Plutella xylostella | 75% mortality @ 500 mg/L |[16][17] |

Antimicrobial Activity

The unique properties of TFMPs contribute to their efficacy against various pathogens, including bacteria, fungi, and parasites.[1] Their increased lipophilicity can facilitate better penetration of microbial cell membranes.[1]

Table 3: Antimicrobial Activity of Selected Trifluoromethylpyridine Derivatives

| Compound ID | Activity Type | Target Organism | Activity Value (EC50/IC50) | Reference |

|---|---|---|---|---|

| Compound F10 | Antibacterial | Xanthomonas oryzae pv. oryzae | 83 mg/L | [16][17] |

| Various Sulfones | Antibacterial | Ralstonia solanacearum | 40 - 78 mg/L | [16][17] |

| Compound 2g | Anti-malarial | Plasmodium falciparum (CQ-resistant) | 0.0402 µM | [18] |

| Compound 2a | Anti-malarial | Plasmodium berghei (in vivo) | 90% parasite inhibition | [18] |

| Compound 2g | Anti-malarial | Plasmodium berghei (in vivo) | 91% parasite inhibition |[18] |

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of action and development processes is crucial for understanding the role of trifluoromethylpyridine derivatives.

References

- 1. nbinno.com [nbinno.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 6. benchchem.com [benchchem.com]

- 7. benthamdirect.com [benthamdirect.com]

- 8. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02875E [pubs.rsc.org]

- 14. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 15. Design, synthesis, insecticidal activity and 3D-QSR study for novel trifluoromethyl pyridine derivatives containing an 1,3,4-oxadiazole moiety - RSC Advances (RSC Publishing) DOI:10.1039/C8RA00161H [pubs.rsc.org]

- 16. Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07301F [pubs.rsc.org]

- 17. Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]